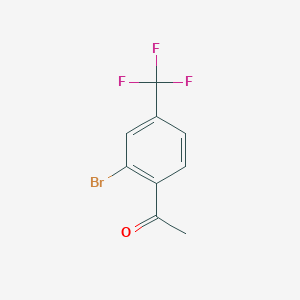

![molecular formula C14H9F6N3O B3007687 N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide CAS No. 1092344-20-1](/img/structure/B3007687.png)

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

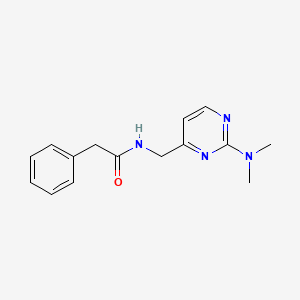

“N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

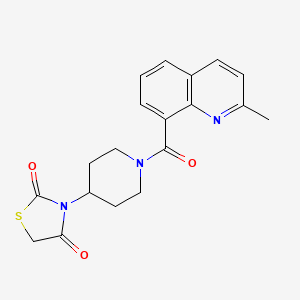

Synthesis Analysis

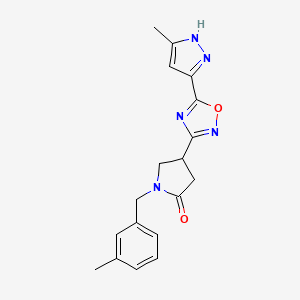

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

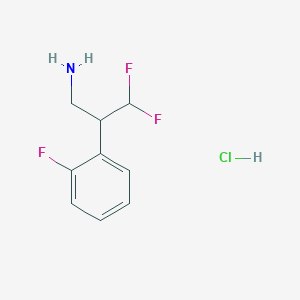

The structure of such compounds is often determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements . The molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths .Chemical Reactions Analysis

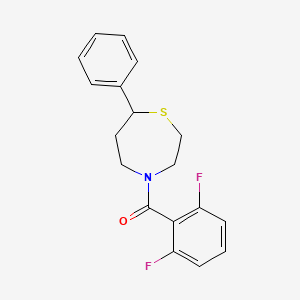

The chemical reactions involving such compounds often involve the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds often involve the comparison of the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications

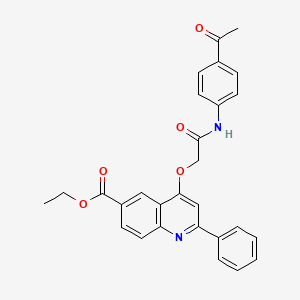

- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological and therapeutic value. Researchers have explored their potential as drug candidates due to their diverse medicinal applications . These compounds have been investigated for their antiproliferative activity against various cancer cell lines, including lung, breast, colon, prostate, and liver cancer .

- The synthesis of N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under mild, metal-free conditions has been achieved. This reaction involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) .

- A preliminary synthetic application of N-(pyridin-2-yl)imidates (derived from the compound) demonstrated their facile conversion into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

- The compound N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide was synthesized and evaluated for its immunosuppressive activity. It exhibited high immunosuppressive effects and could serve as a lead compound for developing immunosuppressants .

- Researchers have explored metal-organic frameworks based on related compounds, such as Ni-1,4-Benzenedicarboxylic (Ni-BDC) and Fe-1,4-Benzenedicarboxylic (Fe-BDC) . These MOFs exhibit interesting thermal and morphological properties, making them relevant for gas storage, catalysis, and separation applications .

Medicinal Chemistry and Drug Development

Chemical Synthesis and Catalysis

Heterocyclic Chemistry

Immunosuppressive Agents

Metal-Organic Frameworks (MOFs)

Mechanism of Action

Target of Action

Similar compounds have shown activity against various targets such asMycobacterium tuberculosis and vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These targets play crucial roles in bacterial infections and angiogenesis, respectively.

Mode of Action

It is known that similar compounds can interact with their targets to inhibit their function . For instance, some compounds can inhibit the growth of Mycobacterium tuberculosis , while others can reduce collagen deposition by nearly 63% in a liver fibrosis model .

Biochemical Pathways

For example, some compounds can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Pharmacokinetics

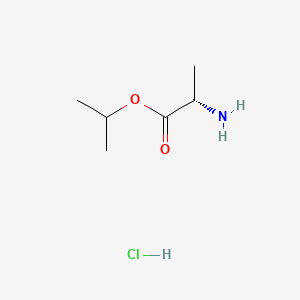

The trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis and reduced collagen deposition in a liver fibrosis model .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3O/c15-13(16,17)10-5-8(6-11(23-10)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLVSHZYYHGKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)